molecular formula C15H14N2O5S B12750753 Oxcarbazepine alcohol sulfate CAS No. 773032-57-8

Oxcarbazepine alcohol sulfate

Cat. No.: B12750753
CAS No.: 773032-57-8
M. Wt: 334.3 g/mol
InChI Key: DQCMJSSQBFEDHL-UHFFFAOYSA-N
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Description

Oxcarbazepine alcohol sulfate is a derivative of oxcarbazepine, a well-known anticonvulsant medication used primarily to treat epilepsy. This compound is characterized by the presence of an alcohol and sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxcarbazepine alcohol sulfate typically involves the modification of oxcarbazepine. One common method is the reduction of oxcarbazepine to form oxcarbazepine alcohol, followed by sulfation to introduce the sulfate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The sulfation step often involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxcarbazepine alcohol sulfate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfate group can be reduced under specific conditions.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield oxcarbazepine ketone sulfate, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Oxcarbazepine alcohol sulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a tool to study the effects of sulfation on biological activity.

    Medicine: Research is ongoing to explore its potential as an anticonvulsant with improved pharmacokinetic properties.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of oxcarbazepine alcohol sulfate is similar to that of oxcarbazepine. It primarily acts by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and suppressing repetitive neuronal firing. This leads to the reduction of seizure activity. The presence of the sulfate group may enhance its solubility and bioavailability, potentially improving its therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: The parent compound, widely used as an anticonvulsant.

    Carbamazepine: A structurally related anticonvulsant with similar mechanisms of action.

    Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, another anticonvulsant.

Uniqueness

Oxcarbazepine alcohol sulfate is unique due to the presence of both alcohol and sulfate groups, which may confer distinct pharmacokinetic properties compared to its analogs. This uniqueness can potentially lead to improved solubility, bioavailability, and therapeutic efficacy.

Properties

CAS No.

773032-57-8

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) hydrogen sulfate

InChI

InChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21)

InChI Key

DQCMJSSQBFEDHL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O

Origin of Product

United States

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